molecular formula C7H8BrNO B1592502 2-(4-Bromopyridin-2-YL)ethanol CAS No. 98280-12-7

2-(4-Bromopyridin-2-YL)ethanol

Cat. No. B1592502
CAS RN: 98280-12-7
M. Wt: 202.05 g/mol
InChI Key: QLKBVIXZARNNGW-UHFFFAOYSA-N
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Description

“2-(4-Bromopyridin-2-YL)ethanol” is a chemical compound with the molecular formula C6H6BrNO . It is a white to pale reddish-yellow to orange to brown solid or liquid .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromopyridin-2-YL)ethanol” consists of a pyridine ring with a bromine atom at the 4th position and an ethanol group at the 2nd position .


Physical And Chemical Properties Analysis

“2-(4-Bromopyridin-2-YL)ethanol” is a white to pale reddish-yellow to orange to brown solid or liquid . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Pyridylcarbene Formation

In the study of pyridylcarbene formation, 2-(4-Bromopyridin-2-yl)ethanol is noted as a product of the decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, indicating its relevance in the formation of pyridylcarbene intermediates (Abarca, Ballesteros, & Blanco, 2006).

Heteroligand Cu(II) Complexes

This compound has been referenced in the study of heteroligand Cu(II) complexes with 2-halogenopyridines, highlighting its potential use in crystal structure analysis and non-covalent halogen interactions (Adonin et al., 2020).

Polymerization Processes

It is also involved in atom transfer radical dispersion polymerization processes, suggesting its utility in the synthesis of functional core micelles and block copolymers (Wan & Pan, 2007).

Protecting Group for Carboxylic Acids

2-(Pyridin-2-yl)ethanol, a related compound, serves as a protecting group for methacrylic acid, which can be removed chemically or thermally after polymerization (Elladiou & Patrickios, 2012).

Chemoenzymatic Synthesis

The compound is also mentioned in the context of lipase-catalyzed asymmetric acylation, which is significant in the chemoenzymatic synthesis of furan-based alcohols (Hara et al., 2013).

Reactivity with Ammonia

Another study investigates its reactivity with ammonia in different solvents, providing insight into substitution reactions in halogeno-derivatives of pyridine (Hertog & Jouwersma, 2010).

Nanoparticle Encapsulation

It has been used in the preparation and characterization of water-soluble pyrazole-based nanoparticles via dendrimer encapsulation, indicating its potential in developing water-soluble formulations for bioactive pyrazole derivatives (Alfei et al., 2021).

Future Directions

The future directions of “2-(4-Bromopyridin-2-YL)ethanol” could involve its use in the synthesis of other chemical compounds. Pyridine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities . Therefore, “2-(4-Bromopyridin-2-YL)ethanol” could potentially be used in the development of new drugs or materials.

properties

IUPAC Name

2-(4-bromopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3,5,10H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKBVIXZARNNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628581
Record name 2-(4-Bromopyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromopyridin-2-YL)ethanol

CAS RN

98280-12-7
Record name 2-(4-Bromopyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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